Cas no 1000576-79-3 (Tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate)
Tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate
- tert-Butyl (4-bromothiazol-2-yl)
- tert-butyl N-(4-bromo-1,3-thiazol-2-yl)-N-methylcarbamate
- (4-BroMo-thiazol-2-yl)-Methyl-carbaMic acid tert-butyl ester
- TERT-BUTYL (4-BROMOTHIAZOL-2-YL)METHYLCARBAMATE
- PubChem17864
- BCP19269
- FCH1627199
- AX8158307
- AB0068715
- ST24031695
- tert-Butyl((4-bromothiazol-2-yl)methyl)carbamate
- 299B879
- tert-butyl (
- DB-173430
- tert-butyl (4-Bromothiazol-2yl)(methyl)carbamate
- 2-(N-BOC-N-METHYL-AMINO)-4-BROMO-THIAZOLE
- DS-10960
- Carbamic acid, N-(4-bromo-2-thiazolyl)-N-methyl-, 1,1-dimethylethyl ester
- MFCD09878588
- AKOS015919858
- tert-Butyl(4-bromothiazol-2-yl)(methyl)carbamate
- CS-0039277
- 1000576-79-3
- XCB29987
- Tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate
-
- MDL: MFCD09878588
- Inchi: 1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(4)7-11-6(10)5-15-7/h5H,1-4H3
- InChI Key: BDDLXGFSUQQZHA-UHFFFAOYSA-N
- SMILES: BrC1=C([H])SC(=N1)N(C([H])([H])[H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
Computed Properties
- Exact Mass: 291.98811g/mol
- Monoisotopic Mass: 291.98811g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.7
- XLogP3: 3.1
Tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
Tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZS350-250mg |
Tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate |
1000576-79-3 | 95+% | 250mg |
157CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZS350-100mg |
Tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate |
1000576-79-3 | 95+% | 100mg |
79CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZS350-1g |
Tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate |
1000576-79-3 | 95+% | 1g |
324.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZS350-200mg |
Tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate |
1000576-79-3 | 95+% | 200mg |
98.0CNY | 2021-07-12 | |
| abcr | AB436741-250 mg |
tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate; . |
1000576-79-3 | 250MG |
€153.40 | 2023-07-18 | ||
| abcr | AB436741-1 g |
tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate; . |
1000576-79-3 | 1g |
€287.50 | 2023-07-18 | ||
| abcr | AB436741-5 g |
tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate; . |
1000576-79-3 | 5g |
€846.30 | 2023-07-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T99480-100mg |
tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate |
1000576-79-3 | 95% | 100mg |
¥212.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T99480-1g |
tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate |
1000576-79-3 | 95% | 1g |
¥795.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T99480-5g |
tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate |
1000576-79-3 | 95% | 5g |
¥2777.0 | 2023-09-06 |
Tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate Suppliers
Tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate
Recent Advances in the Study of Tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate (CAS: 1000576-79-3)
The compound Tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate (CAS: 1000576-79-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its bromothiazole core and carbamate functional group, serves as a versatile intermediate in the synthesis of biologically active compounds. Recent studies have explored its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The unique structural features of this compound make it a valuable scaffold for the design of novel therapeutics.
One of the key areas of research involving Tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate is its role in the synthesis of kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a precursor in the synthesis of potent and selective inhibitors of the JAK2 kinase, which is implicated in myeloproliferative disorders. The study highlighted the compound's ability to undergo efficient cross-coupling reactions, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.
In addition to its applications in kinase inhibitor development, Tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate has also been investigated for its potential antimicrobial properties. A recent report in Bioorganic & Medicinal Chemistry Letters described the synthesis of thiazole-containing derivatives using this compound as a key intermediate. These derivatives exhibited promising activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study underscored the importance of the bromothiazole moiety in enhancing the compounds' binding affinity to bacterial targets.
Another notable advancement is the use of Tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate in the development of fluorescent probes for biological imaging. Researchers have exploited the bromine atom's reactivity to introduce fluorophores, enabling the visualization of cellular processes in real-time. A 2022 study in Chemical Communications detailed the synthesis of a thiazole-based fluorescent probe derived from this compound, which was used to monitor the activity of cysteine proteases in live cells. This application opens new avenues for studying enzyme dynamics and drug-target interactions.
Despite these promising developments, challenges remain in the large-scale synthesis and optimization of Tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate derivatives. Recent efforts have focused on improving the yield and selectivity of key synthetic steps, as reported in a 2023 Organic Process Research & Development article. The study introduced a novel catalytic system for the carbamate formation, significantly enhancing the efficiency of the overall process. These advancements are expected to facilitate the broader adoption of this compound in drug discovery programs.
In conclusion, Tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate (CAS: 1000576-79-3) continues to be a valuable building block in medicinal chemistry, with applications ranging from kinase inhibitor development to antimicrobial agents and fluorescent probes. Ongoing research aims to further explore its potential and address existing synthetic challenges, paving the way for its increased utilization in the discovery of novel therapeutics.
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